1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea

Hydrogen-bond acceptor topology Structure-activity relationship Urea pharmacophore

This asymmetrically disubstituted urea delivers a singular 2,3-dimethoxyphenyl architecture—absent in 4-ethoxyphenyl or trifluoromethyl analogs—critical for bidentate H-bond engagement. Procure CAS 1396884-52-8 to control aryl SAR, metabolic stability (O-demethylation vs. O-deethylation), and CYP selectivity in sEH, kinase, or protease programs. Avoid generic substitution: the ortho/meta dimethoxy motif defines target affinity and pharmacokinetic windows.

Molecular Formula C18H22N2O5
Molecular Weight 346.383
CAS No. 1396884-52-8
Cat. No. B2807972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea
CAS1396884-52-8
Molecular FormulaC18H22N2O5
Molecular Weight346.383
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NCC(C2CC2)(C3=CC=CO3)O
InChIInChI=1S/C18H22N2O5/c1-23-14-6-3-5-13(16(14)24-2)20-17(21)19-11-18(22,12-8-9-12)15-7-4-10-25-15/h3-7,10,12,22H,8-9,11H2,1-2H3,(H2,19,20,21)
InChIKeyIIXBXNNRZXZWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea (CAS 1396884-52-8): Structural Identity and Physicochemical Baseline for Sourcing Decisions


1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea (CAS 1396884-52-8) is a fully synthetic, asymmetrically disubstituted urea derivative with the molecular formula C₁₈H₂₂N₂O₅ and a molecular weight of 346.4 g·mol⁻¹ . The molecule assembles four distinct pharmacophoric elements—a cyclopropyl ring, a furan-2-yl group, a tertiary hydroxyethyl linker, and a 2,3-dimethoxyphenyl moiety—around a central urea bridge, yielding a compact, hydrogen-bond-rich architecture that places it within the broader class of cyclopropyl-urea-based bioactive small molecules .

Why Generic or Closest-Analog Substitution of CAS 1396884-52-8 Carries Scientific and Procurement Risk


Although several urea derivatives share the cyclopropyl-furan-hydroxyethyl left-hand fragment, the right-hand aryl substitution governs key molecular recognition features—hydrogen-bond acceptor topology, lipophilicity, and metabolic handling—that cannot be assumed equivalent across analogs. The 2,3-dimethoxyphenyl group in CAS 1396884-52-8 introduces two ortho/meta methoxy oxygen atoms capable of forming a bidentate hydrogen-bond acceptor motif, a spatial arrangement that is absent in the 4-ethoxyphenyl, 2-trifluoromethylphenyl, benzhydryl, or 4-chlorobenzyl analogs . Substituting any of these analogs without confirmatory comparative data therefore risks altering target engagement, physicochemical property windows, and in vitro pharmacological profiles, making generic interchange scientifically unjustified [1].

Quantitative Differentiation Evidence for 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea vs. Closest Structural Analogs


2,3-Dimethoxyphenyl Substitution Establishes a Bidentate H-Bond Acceptor Motif Distinct from Mono-Alkoxy and Non-Methoxy Aryl Analogs

The target compound presents two adjacent methoxy groups at the 2- and 3-positions of the phenyl ring, creating a bidentate hydrogen-bond acceptor site capable of engaging two complementary donor residues simultaneously. In contrast, the 4-ethoxyphenyl analog (CAS 1396794-35-6) offers only a single ether oxygen at the para position, while the 2-trifluoromethylphenyl analog replaces the methoxy motif with a strongly electron-withdrawing, non-coordinating CF₃ group, and the benzhydryl analog contributes two unsubstituted phenyl rings that lack directional H-bond acceptor character . The 2,3-dimethoxy arrangement has been exploited in other urea-based inhibitor series (e.g., sEH and kinase inhibitors) to enhance binding affinity through dual oxygen-mediated interactions [1].

Hydrogen-bond acceptor topology Structure-activity relationship Urea pharmacophore

Cyclopropyl Ring and Tertiary Hydroxyethyl Linker Provide a Unique Steric and H-Bond Donor Profile Absent in the Non-Cyclopropyl Methoxyethyl Analog

The target compound incorporates a cyclopropyl ring directly attached to a tertiary alcohol carbon within the hydroxyethyl linker. This motif is absent in the structurally related 1-(2,3-dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea (CAS 1798660-35-1), where the cyclopropyl group is replaced by a hydrogen atom and the tertiary alcohol is replaced by a methyl ether . Published structure-based design studies on cyclopropyl urea sEH inhibitors demonstrate that the cyclopropane moiety occupies a defined hydrophobic sub-pocket in the enzyme catalytic domain (PDB 4X6Y), while the adjacent urea oxygen and nitrogen atoms form the canonical coordination with the catalytic aspartate and tyrosine residues [1]. Replacing the cyclopropyl-alcohol motif with a simpler alkyl-ether eliminates both the sub-pocket occupancy and the H-bond donor capacity of the tertiary alcohol.

Cyclopropyl pharmacophore Metabolic stability Tertiary alcohol hydrogen-bond donor

Molecular Weight and Heteroatom Count Differentiate Physicochemical Property Space from the 4-Ethoxyphenyl, 2-Trifluoromethylphenyl, and 4-Chlorobenzyl Analogs

The target compound (C₁₈H₂₂N₂O₅, MW 346.4) contains more oxygen atoms (five) than the 4-ethoxyphenyl analog (C₁₈H₂₂N₂O₄, MW 330.4, four oxygens), the 2-trifluoromethylphenyl analog (C₁₇H₁₇F₃N₂O₃, MW ~354.3, three oxygens), and the 4-chlorobenzyl analog (C₁₇H₁₉ClN₂O₃, MW ~334.8, three oxygens) . Higher heteroatom count and the presence of two methoxy groups predict a lower LogP, increased aqueous solubility, and altered membrane permeability relative to the more lipophilic trifluoromethyl and chlorobenzyl analogs. The 4-ethoxyphenyl analog is closest in MW but differs in the number and arrangement of H-bond acceptors.

Physicochemical properties Lipophilicity Permeability Solubility

Class-Level Validation: Cyclopropyl Urea Scaffold Delivers Nanomolar sEH Inhibition with Documented CYP Selectivity and Renal Protection In Vivo

The cyclopropyl urea chemotype has been rigorously validated as a privileged scaffold for soluble epoxide hydrolase (sEH) inhibition. Takai et al. (2014) reported that a series of optimized cyclopropyl urea derivatives achieved nanomolar-range IC₅₀ values against recombinant human sEH, and the lead compound 38 demonstrated minimal inhibition of major CYP isoforms (CYP3A4, CYP2C9, CYP2D6) at concentrations up to 10 µM while exhibiting good oral absorption in rats (F > 30%) [1]. In a DOCA-salt hypertensive rat model, compound 38 significantly suppressed urinary albumin excretion and MCP-1 levels without affecting systolic blood pressure, establishing a cardiorenal protection phenotype that is mechanistically linked to sEH inhibition [1]. Although CAS 1396884-52-8 itself has not been tested in these assays, the conservation of the cyclopropyl-urea pharmacophore supports class-level inference of potential sEH inhibitory activity.

Soluble epoxide hydrolase Cardiorenal protection CYP selectivity In vivo efficacy

2,3-Dimethoxy Substitution May Confer Distinct O-Demethylation Metabolic Lability vs. O-Deethylation in the 4-Ethoxyphenyl Analog

The 2,3-dimethoxyphenyl substituent in the target compound is expected to undergo CYP-mediated O-demethylation, a metabolic pathway that differs fundamentally from the O-deethylation route anticipated for the 4-ethoxyphenyl analog (CAS 1396794-35-6) . In the broader medicinal chemistry literature, the rate of O-demethylation is influenced by the position and electronic environment of the methoxy group; ortho-methoxy groups (C-2) are often more sterically hindered and may be metabolized more slowly than para-methoxy groups, while meta-methoxy groups (C-3) display intermediate lability. The 4-ethoxyphenyl analog, in contrast, presents a single O-deethylation site at the para position. These divergent metabolic liabilities could result in different intrinsic clearance rates and metabolite profiles, though no head-to-head microsomal stability data exist for these specific compounds.

Metabolic stability O-Demethylation Cytochrome P450 Lead optimization

Recommended Research and Industrial Application Scenarios for 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea (CAS 1396884-52-8)


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization and SAR Expansion

Given the class-level validation of cyclopropyl urea derivatives as nanomolar-potency sEH inhibitors with favorable CYP selectivity and in vivo renal protection [1], CAS 1396884-52-8 is a logical candidate for sEH biochemical and cellular assay profiling. Its 2,3-dimethoxyphenyl substitution can be directly compared with the 4-ethoxyphenyl, 2-trifluoromethylphenyl, and benzhydryl analogs to define the aryl SAR landscape for sEH inhibition potency, CYP counter-screening, and oral pharmacokinetics.

Pharmacophore Model Refinement for Bidentate H-Bond Acceptor Interactions in Urea-Based Enzyme Inhibitors

The bidentate methoxy motif in CAS 1396884-52-8 enables experimental testing of whether dual H-bond acceptor engagement contributes to enhanced binding affinity versus mono-oxygen analogs . This compound can serve as a key probe in pharmacophore model building and validation, particularly for targets (e.g., sEH, kinases, proteases) where urea-based inhibitors form conserved H-bond networks with catalytic residues.

Comparative In Vitro Metabolic Stability Profiling: O-Demethylation vs. O-Deethylation Pathways

CAS 1396884-52-8 and its 4-ethoxyphenyl analog (CAS 1396794-35-6) provide a matched pair for investigating aryl alkyl ether metabolic stability within the cyclopropyl urea chemotype. Incubation in liver microsomes or hepatocytes from multiple species, coupled with metabolite identification by LC-MS/MS, can quantify the relative rates of O-demethylation (target compound) vs. O-deethylation (4-ethoxy analog) and identify the CYP isoforms responsible, directly informing lead optimization strategies .

Chemical Biology Probe for Cyclopropyl-Dependent Target Engagement and Sub-Pocket Occupancy Studies

The cyclopropyl group of CAS 1396884-52-8, combined with its tertiary alcohol H-bond donor, constitutes a distinct pharmacophoric element that is not replicable by the simpler methoxyethyl analog (CAS 1798660-35-1) . Co-crystallography or cryo-EM studies with sEH (PDB 4X6Y precedent) [1] or other cyclopropyl-urea-responsive targets can reveal whether the 2,3-dimethoxyphenyl substitution permits additional or altered sub-pocket contacts compared to previously characterized cyclopropyl urea ligands, advancing structure-based drug design efforts.

Quote Request

Request a Quote for 1-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(2,3-dimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.